molecular formula C7H5ClN2O2S B13608281 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B13608281
M. Wt: 216.65 g/mol
InChI Key: HQDBXRPKHLTLKE-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic organic compound featuring a benzothiazole backbone substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 5, respectively. Its molecular formula is C₇H₅ClN₂O₂S, with a molecular weight of 228.65 g/mol. Structural characterization of such compounds often employs X-ray crystallography, supported by software like SHELX for refinement and analysis .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

5-chloro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5ClN2O2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H,(H2,9,10)

InChI Key

HQDBXRPKHLTLKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2(=O)=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include:

    Temperature: Elevated temperatures (around 100-150°C)

    Solvent: Polar solvents like ethanol or acetic acid

    Catalyst: Acidic catalysts such as sulfuric acid or polyphosphoric acid

Industrial Production Methods

In industrial settings, the production of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione structure to diols.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation Products: Sulfoxides and sulfones

    Reduction Products: Diols

    Substitution Products: Amino or thiol-substituted benzothiazoles

Scientific Research Applications

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione, comparisons are drawn to structurally related benzothiazole derivatives. Key analogs include:

3-Amino-1λ⁶,2-benzothiazole-1,1-dione (Parent Compound)

  • Structural Difference : Lacks the 5-chloro substituent.
  • Impact : The absence of the electron-withdrawing Cl group reduces electrophilicity and may lower reactivity in substitution reactions.
  • Crystallography : Both compounds likely share similar refinement workflows using SHELX due to their small-molecule nature .

5-Chloro-2-mercaptobenzothiazole

  • Structural Difference: Replaces the sulfone group with a thiol (-SH) and lacks the 3-amino group.
  • Impact : The thiol group increases metal-binding capacity, making it useful in vulcanization processes, whereas the sulfone in the target compound enhances solubility in polar solvents.

3-Nitro-5-chloro-1λ⁶,2-benzothiazole-1,1-dione

  • Structural Difference: Substitutes the amino group with a nitro (-NO₂) group.

Table 1: Comparative Properties of Benzothiazole Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications
3-Amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione 3-NH₂, 5-Cl, 1,1-dione 228.65 Pharmaceutical intermediates
3-Amino-1λ⁶,2-benzothiazole-1,1-dione 3-NH₂, 1,1-dione 193.20 Organic synthesis
5-Chloro-2-mercaptobenzothiazole 5-Cl, 2-SH 185.68 Rubber accelerators
3-Nitro-5-chloro-1λ⁶,2-benzothiazole-1,1-dione 3-NO₂, 5-Cl, 1,1-dione 243.64 Explosives research

Research Findings and Structural Insights

  • Crystallographic Analysis: SHELX software remains pivotal for refining crystal structures of benzothiazole derivatives, enabling precise determination of bond lengths and angles . For example, the sulfone group in 3-amino-5-chloro-1λ⁶,2-benzothiazole-1,1-dione likely exhibits tetrahedral geometry, influencing packing efficiency in solid-state structures.
  • Reactivity: The amino group at position 3 facilitates nucleophilic substitution, while the chloro group at position 5 directs electrophilic attacks to specific ring positions.
  • Thermal Stability : Sulfone-containing derivatives generally exhibit higher thermal stability compared to thiol analogs due to stronger dipole-dipole interactions.

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